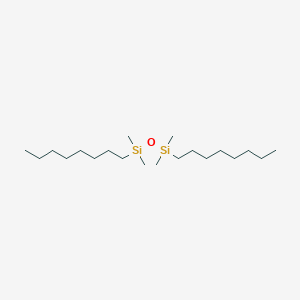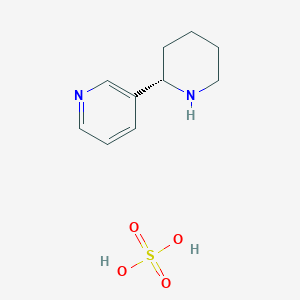
3-(2-Piperidyl)pyridyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Piperidyl)pyridyl sulfate, also known as PPS, is a chemical compound that has been extensively studied in the field of biochemistry and physiology due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 249.34 g/mol. PPS has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of 3-(2-Piperidyl)pyridyl sulfate is not fully understood, but it is believed to act through multiple pathways. 3-(2-Piperidyl)pyridyl sulfate has been found to activate the Nrf2-ARE signaling pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 3-(2-Piperidyl)pyridyl sulfate has also been found to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation.
Biochemische Und Physiologische Effekte
3-(2-Piperidyl)pyridyl sulfate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to improve mitochondrial function and reduce lipid peroxidation in the liver. Additionally, 3-(2-Piperidyl)pyridyl sulfate has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Piperidyl)pyridyl sulfate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be readily dissolved in water. 3-(2-Piperidyl)pyridyl sulfate has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 3-(2-Piperidyl)pyridyl sulfate in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease condition and the tissue being studied.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-Piperidyl)pyridyl sulfate. One area of interest is the development of 3-(2-Piperidyl)pyridyl sulfate-based therapies for various disease conditions. 3-(2-Piperidyl)pyridyl sulfate has been shown to have promising therapeutic effects in animal models of several diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is the exploration of the mechanisms underlying the effects of 3-(2-Piperidyl)pyridyl sulfate. Further research is needed to fully understand the pathways through which 3-(2-Piperidyl)pyridyl sulfate exerts its effects and to identify potential targets for therapeutic intervention. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 3-(2-Piperidyl)pyridyl sulfate in humans.
Synthesemethoden
3-(2-Piperidyl)pyridyl sulfate can be synthesized through a variety of methods, including the reaction of pyridine-2,3-diol with piperidine and sulfuric acid. Other methods of synthesis include the reaction of pyridine-2,3-diol with piperidine and sulfur trioxide or the reaction of pyridine-2,3-diol with piperidine and thionyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(2-Piperidyl)pyridyl sulfate has been extensively studied for its potential therapeutic applications in various disease conditions. Research has shown that 3-(2-Piperidyl)pyridyl sulfate has antioxidant properties and can protect against oxidative stress-induced damage in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to have anti-inflammatory effects and can reduce inflammation in various disease conditions, including rheumatoid arthritis, colitis, and asthma.
Eigenschaften
CAS-Nummer |
18262-71-0 |
|---|---|
Produktname |
3-(2-Piperidyl)pyridyl sulfate |
Molekularformel |
C10H16N2O4S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;(H2,1,2,3,4)/t10-;/m0./s1 |
InChI-Schlüssel |
XMWUATPANFNKPS-PPHPATTJSA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
SMILES |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Kanonische SMILES |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Andere CAS-Nummern |
18262-71-0 |
Synonyme |
(S)-3-(Piperidin-2-yl)pyridine, sulfate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




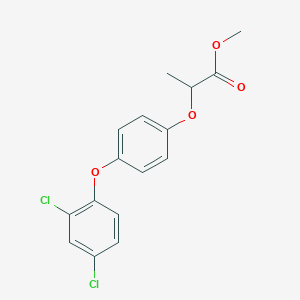
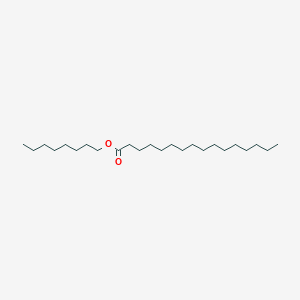
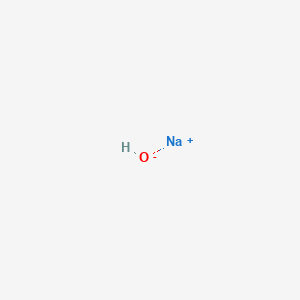
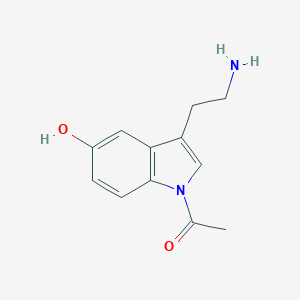
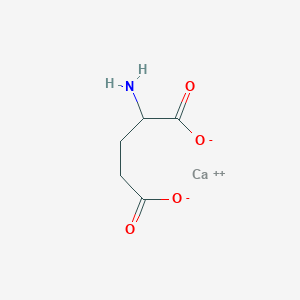
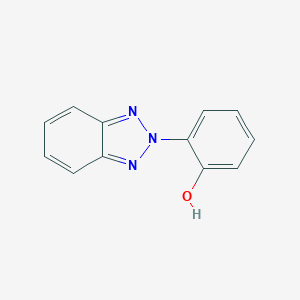
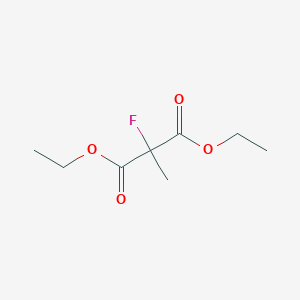
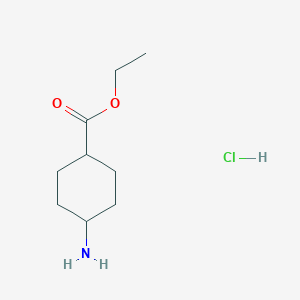
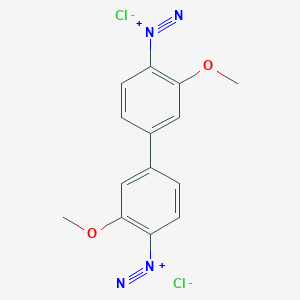
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
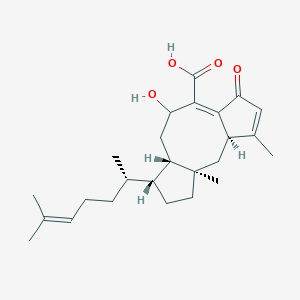
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
